molecular formula C8H10O<br>(CH3)2C6H3OH<br>C8H10O B051704 2,4-Dimethylphenol CAS No. 105-67-9

2,4-Dimethylphenol

Cat. No.: B051704
CAS No.: 105-67-9
M. Wt: 122.16 g/mol
InChI Key: KUFFULVDNCHOFZ-UHFFFAOYSA-N
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Description

2,4-Dimethylphenol, also known as 2,4-xylenol, is an organic compound with the molecular formula C8H10O. It is a type of phenol, characterized by the presence of two methyl groups attached to the benzene ring at the 2 and 4 positions. This compound is a colorless to yellow liquid or low melting solid with a distinctive smoky odor. It is used in various industrial applications, including the production of disinfectants, solvents, and pharmaceuticals .

Mechanism of Action

Target of Action

2,4-Dimethylphenol, also known as 2,4-xylenol, is primarily used as a fungicide and disinfectant . It targets a variety of agricultural pests, including crown gall, olive knot, and burr knot .

Mode of Action

As a fungicide and disinfectant, it likely works by disrupting the cell membranes of fungi and bacteria, leading to cell death .

Biochemical Pathways

This compound is degraded by bacteria through different catabolic pathways . These pathways involve a series of enzymatic reactions that break down the compound into simpler substances. The degradation of this compound can lead to the formation of dead-end products such as 4-hydroxy-3-methylbenzoic acid and 4-hydroxy-2-methylbenzoic acid .

Pharmacokinetics

Given its high solubility in water , it is likely to be rapidly absorbed and distributed in the body. Its volatility suggests that it may also be readily exhaled or metabolized and excreted .

Result of Action

The primary result of the action of this compound is the control of fungal and bacterial growth in agricultural settings . It is also moderately toxic to biodiversity and has a moderate mammalian oral toxicity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its volatility means that it can evaporate quickly in warm conditions . Its high water solubility means that it can be easily washed away by rain or irrigation . Therefore, the timing and method of application need to be carefully managed to ensure its efficacy and stability.

Biochemical Analysis

Biochemical Properties

2,4-Dimethylphenol interacts with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can have effects on its localization or accumulation.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethylphenol can be synthesized through several methods. One common method involves the methylation of phenol using methanol in the presence of a catalyst such as aluminum chloride. Another method involves the alkylation of toluene with methanol in the presence of a catalyst to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the fractional distillation of the cresol fraction of petroleum or coal tars. This process includes extraction with aqueous alkaline solutions to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dimethylphenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various chemicals, including antioxidants, disinfectants, and solvents.

    Biology: Studied for its antimicrobial properties and potential use in disinfectants.

    Medicine: Investigated for its potential use in pharmaceuticals due to its antimicrobial properties.

    Industry: Used in the production of rubber chemicals, plasticizers, and dyestuffs

Comparison with Similar Compounds

Comparison: 2,4-Dimethylphenol is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to 2,6-dimethylphenol, it has different steric and electronic effects, leading to variations in reactivity. Compared to 4-methylphenol, the presence of an additional methyl group alters its boiling point and solubility. Compared to 2,4-dichlorophenol, the absence of chlorine atoms makes it less toxic and more suitable for certain applications .

Properties

IUPAC Name

2,4-dimethylphenol
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InChI

InChI=1S/C8H10O/c1-6-3-4-8(9)7(2)5-6/h3-5,9H,1-2H3
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InChI Key

KUFFULVDNCHOFZ-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)O)C
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Molecular Formula

C8H10O, Array
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DSSTOX Substance ID

DTXSID2021864
Record name 2,4-Dimethylphenol
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Molecular Weight

122.16 g/mol
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Physical Description

2,4-dimethylphenol appears as colorless crystals or clear, dark amber liquid., Liquid; Other Solid, Colorless solid; [HSDB] May also exist as a dark amber liquid; [CAMEO] Colorless liquid or melt; mp = 22-23 deg C; [MSDSonline], YELLOW-TO-BROWN LIQUID OR COLOURLESS CRYSTALS.
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Boiling Point

414 °F at 766 mmHg (NTP, 1992), 211.5 °C @ 766 mm Hg; 210.8 @ 760 mm Hg, 211.5 °C
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Flash Point

greater than 235 °F (NTP, 1992), Flash point > 112 °C, >112 °C (closed cup), >112 °C c.c.
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Miscible in ethyl alcohol, ethyl ether; soluble in carbon tetrachloride, Very sol in benzene, chloroform, In water, 7.87X10+3 mg/l @ 25 °C., Soluble in oxygenated and aromatic solvents, 7.2 x 10 (-2) mol/l, at pH 5.1 and 25 °C., Solubility in water, g/100ml at 25 °C: 0.79
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Density

1.0276 at 57 °F (NTP, 1992) - Denser than water; will sink, 0.9650 @ 20 °C/4 °C, 0.97 g/cm³
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Vapor Pressure

0.0621 mmHg at 68 °F ; 1 mmHg at 125.2 °F (NTP, 1992), 0.1 [mmHg], 0.102 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 8
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Color/Form

Crystals, NEEDLES FROM WATER, Colorless needles

CAS No.

105-67-9
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Melting Point

72 to 73 °F (NTP, 1992), 25.4-26 °C; 24.54 °C, 25.4-26 °C
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Synthesis routes and methods I

Procedure details

BBr3 (2 ml of 1M solution in DCM, 2.0 mmol) is added to a solution of benzyl-ethyl-{1-[1-(3-methoxy-2,6-dimethyl-phenyl)-isoquinolin-4-yl]-butyl}-amine (95 mg, 0.21 mmol) in DCM (8 ml) at −78° C. The mixture is allowed to warm to room temperature slowly, and after 2h, the mixture is cooled to 0° C. MeOH (1 ml) and 1N—HCl (20 uL) are added carefully. After heating for 10 min at 80° C., the mixture is cooled and then basified with 1N—NaOH to pH 10. The resulting mixture is extracted with DCM and the combined extracts are washed with saturated brine. Drying over Na2SO4, and removal of the solvent in vacuo gave a yellow residue that is purified by PTLC affording 19 mg of 3-{4-[1-benzyl-ethyl-amino)-butyl]-isoquinolin-1-yl}-2,4-dimethyl-phenol as a white solid.
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
benzyl-ethyl-{1-[1-(3-methoxy-2,6-dimethyl-phenyl)-isoquinolin-4-yl]-butyl}-amine
Quantity
95 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 μL
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2,3-dimethylphenol; 2,5-dimethylphenol;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of phenol (94 grams, 1.0 moles), piperidine (43 grams, 0.5 mole), and methanol (50 moles) was cooled to 10° C. with agitation. Paraformaldehyde (15 grams, 0.5 mole) was added all at one time and the reaction temperature was maintained at 10° to 13° C. for 1.5 hours. The temperature was then allowed to rise to 25° C. The reaction mixture was heated to 85° C. and hydrogenated in a glass-lined autoclave in the presence of 1 gram of 5 percent palladium on carbon catalyst at a temperature of 120° to 130° C. for two hours at 120-150 psig of hydrogen. The product was filtered and the methanol in the filtrate removed by distillation. This left a product weighing 154 grams which, on analysis by gas chromatography (weight percent), contained the following: 37.5 percent phenol, 11.1 percent ortho-cresol, 14.6 percent para-cresol, and 0.7 percent 2,4-xylenol. This corresponds to yields of 40.6 percent for ortho-cresol, 53.3 percent for para-cresol, and 2.3 percent for 2,4-xylenol based on the phenol consumed.
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
50 mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dimethylphenol
Reactant of Route 2
2,4-Dimethylphenol
Reactant of Route 3
2,4-Dimethylphenol
Reactant of Route 4
2,4-Dimethylphenol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,4-Dimethylphenol
Reactant of Route 6
2,4-Dimethylphenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.